Tofacitinib

Description

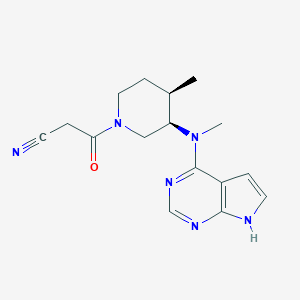

Structure

3D Structure

Properties

IUPAC Name |

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLAWZDWDVHWOW-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197271 | |

| Record name | Tofacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Yellow foam | |

CAS No. |

477600-75-2 | |

| Record name | Tofacitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477600-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofacitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477600752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08895 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tofacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOFACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87LA6FU830 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tofacitinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

White crystalline solid. MP: 199-206 °C /Tofacitinib monocitrate/ | |

| Record name | Tofacitinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tofacitinib's Mechanism of Action in Autoimmune Disease: A Technical Guide

Abstract

Tofacitinib, a pioneering oral Janus kinase (JAK) inhibitor, represents a significant advancement in the therapeutic landscape for a multitude of autoimmune and inflammatory diseases.[1][2][3] Its approval for conditions such as rheumatoid arthritis (RA), psoriatic arthritis (PsA), ulcerative colitis (UC), and juvenile idiopathic arthritis (JIA) underscores its broad clinical utility.[2][4][5][6] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning this compound's therapeutic efficacy. We will dissect its interaction with the JAK-STAT signaling pathway, analyze its selectivity profile, and delineate its downstream effects on the immune response, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Central Role of the JAK-STAT Signaling Pathway in Autoimmunity

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide variety of cytokines, growth factors, and hormones.[1][7] This pathway is integral to the regulation of immune cell development, differentiation, and function.[8] In autoimmune diseases, dysregulation of the JAK-STAT pathway leads to an overproduction of pro-inflammatory cytokines, perpetuating a cycle of inflammation and tissue damage.[9][10]

The canonical JAK-STAT pathway is initiated when a cytokine binds to its specific receptor on the cell surface.[1] This binding event induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity.[1] There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][7] Upon receptor dimerization, the JAKs phosphorylate and activate each other.[1][11] These activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[1][11]

STAT proteins are then recruited to these phosphorylated sites and are themselves phosphorylated by the activated JAKs.[1] Phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[1][11] This process ultimately leads to the expression of genes involved in inflammation and immune responses.[1]

Figure 1. The canonical JAK-STAT signaling pathway.

This compound's Molecular Mechanism of Action: Inhibition of Janus Kinases

This compound functions as a competitive inhibitor of ATP at the catalytic site of JAK enzymes.[12] By occupying the ATP-binding pocket, this compound prevents the phosphorylation of JAKs, thereby blocking the downstream signaling cascade.[13][14] This inhibition of JAK activity prevents the phosphorylation and subsequent activation of STAT proteins, leading to a reduction in the transcription of pro-inflammatory genes.[1][13]

JAK Selectivity Profile

This compound is classified as a first-generation JAK inhibitor and exhibits a pan-JAK inhibitory profile, meaning it inhibits multiple members of the JAK family.[7] However, it demonstrates a degree of selectivity. In vitro studies have shown that this compound primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[10][15] The inhibition of JAK1 and JAK3 is particularly relevant to its efficacy in autoimmune diseases, as these kinases are crucial for the signaling of numerous pro-inflammatory cytokines, including several interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21) and interferons.[1][10] The inhibition of JAK2 can contribute to some of the observed side effects, such as anemia and neutropenia, due to its role in hematopoietic signaling.[11]

| JAK Family Member | Primary Signaling Cytokines | This compound Inhibition |

| JAK1 | IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21, IFN-α/β, IFN-γ | High |

| JAK2 | EPO, TPO, G-CSF, GM-CSF, IL-3, IL-5, IL-12, IL-23 | Moderate |

| JAK3 | IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 (signals via common γ-chain) | High |

| TYK2 | IL-12, IL-23, IFN-α/β | Low to Moderate |

Table 1. this compound's selectivity for JAK family members and their associated cytokine signaling pathways.

Figure 2. this compound's competitive inhibition of ATP binding to JAK.

Cellular and Immunological Consequences of JAK Inhibition

The inhibition of JAK-STAT signaling by this compound has profound effects on the function of various immune cells implicated in the pathogenesis of autoimmune diseases.

T Lymphocytes

This compound significantly impacts T cell function. It has been shown to reduce T cell activation, proliferation, and the production of effector molecules.[16] Specifically, this compound can inhibit the differentiation of T helper (Th) cells, particularly Th1 and Th17 cells, which are key drivers of inflammation in many autoimmune conditions.[17][18] Studies have demonstrated that this compound treatment leads to a decrease in the number and ratio of CD3+ and CD4+ T cells.[19] Furthermore, in vitro experiments have shown that this compound impairs the expression of the activation marker CD25 and the proliferation antigen Ki-67 in both naïve and memory CD4+ and CD8+ T cells.[16] There is also evidence to suggest that this compound may promote an immunosenescent phenotype in T cells.[16]

B Lymphocytes

The effects of this compound on B cells are also significant. While some studies have reported an increase in the number and ratio of CD19+ B cells following treatment, this compound has been shown to down-regulate the production of inflammatory cytokines such as IL-6 and TNF-α by stimulated B cells.[17][19][20] This suggests a modulatory rather than purely suppressive effect on B cell function.

Other Immune Cells

This compound's influence extends to other immune cell populations. It can suppress the activity of monocytes and natural killer (NK) cells.[15][19] For instance, the lowest inhibition of STAT phosphorylation by this compound was observed for IL-10-induced STAT3 phosphorylation in monocytes.[15]

| Immune Cell Type | Key Effects of this compound |

| T Cells (CD4+ & CD8+) | Decreased activation, proliferation, and differentiation (Th1/Th17)[16][18]. Reduced production of IFN-γ and IL-17[17][20]. |

| B Cells | Increased numbers observed in some studies[19]. Decreased production of IL-6 and TNF-α[17][20]. |

| Monocytes | Downregulation of constitutive STAT1, STAT3, STAT4, and STAT5 phosphorylation[15]. |

| NK Cells | No significant changes in numbers and ratio reported in some studies[19]. |

Table 2. Summary of this compound's Effects on Key Immune Cell Populations.

Experimental Protocol: Phospho-Flow Cytometry for Measuring STAT Phosphorylation

A key method for evaluating the pharmacodynamic effects of JAK inhibitors like this compound is phospho-flow cytometry. This technique allows for the quantitative measurement of phosphorylated STAT proteins at the single-cell level within heterogeneous cell populations, such as peripheral blood mononuclear cells (PBMCs).[21][22]

Principle

The assay involves stimulating cells with a specific cytokine to induce STAT phosphorylation. The cells are then fixed to preserve the phosphorylation state and permeabilized to allow intracellular staining with fluorescently labeled antibodies specific for the phosphorylated form of a particular STAT protein.[21][22] The fluorescence intensity is then measured by flow cytometry, providing a quantitative readout of STAT phosphorylation.

Step-by-Step Methodology

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in an appropriate culture medium.[23]

-

Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of this compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[24]

-

Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of a specific cytokine (e.g., IL-6 to induce pSTAT3, or IL-2 to induce pSTAT5) for a short duration (e.g., 15-30 minutes) at 37°C.[24][25] Include an unstimulated control.

-

Fixation: Immediately following stimulation, fix the cells by adding a fixation buffer (e.g., 1.5-4% paraformaldehyde) and incubate for 10-15 minutes at room temperature.[21][24]

-

Permeabilization: Wash the fixed cells and then permeabilize them by adding ice-cold methanol and incubating on ice for at least 30 minutes.[21][24] This step is crucial for allowing the phospho-specific antibodies to access intracellular targets.

-

Staining: Wash the permeabilized cells to remove the methanol. Stain the cells with a cocktail of fluorescently labeled antibodies, including a phospho-specific STAT antibody (e.g., anti-pSTAT3) and surface markers to identify different cell populations (e.g., CD3 for T cells, CD19 for B cells).[23][24] Incubate for 30-60 minutes at room temperature, protected from light.

-

Data Acquisition: Wash the stained cells and resuspend them in a suitable buffer. Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.[21]

-

Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the cell populations of interest based on their surface marker expression. Determine the median fluorescence intensity (MFI) of the phospho-STAT staining within each population to quantify the level of STAT phosphorylation.[24]

Figure 3. Experimental workflow for phospho-flow cytometry.

Conclusion

This compound exerts its therapeutic effects in autoimmune diseases by potently inhibiting the JAK-STAT signaling pathway. Its primary targets, JAK1 and JAK3, are central to the signaling of a broad spectrum of pro-inflammatory cytokines. By blocking this critical intracellular signaling hub, this compound effectively dampens the aberrant immune responses that drive the pathology of these debilitating conditions. The ability to modulate the function of key immune cells, including T cells and B cells, underscores its efficacy. Methodologies such as phospho-flow cytometry are invaluable tools for elucidating the pharmacodynamic effects of this compound and other JAK inhibitors, providing crucial insights for both basic research and clinical development.

References

-

A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. PubMed Central. [Link]

-

This compound Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. National Institutes of Health. [Link]

-

Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. BMJ Publishing Group. [Link]

-

This compound treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro. Springer Nature. [Link]

-

What is the mechanism of this compound Citrate? Patsnap Synapse. [Link]

-

Janus kinase inhibitors. DermNet. [Link]

-

This compound: Treatment for Autoimmune Conditions. Amber Lifesciences. [Link]

-

Janus Kinase Inhibitors: A Review of Their Emerging Applications in Dermatology. PubMed. [Link]

-

P133 Clinical and immunological effects of this compound therapy in rheumatoid arthritis. BMJ Publishing Group. [Link]

-

AB0250 this compound SUPPRESSES SEVERAL JAK-STAT PATHWAYS IN RHEUMATOID ARTHRITIS AND BASELINE SIGNALING PROFILE ASSOCIATES WITH TREATMENT RESPONSE. Annals of the Rheumatic Diseases. [Link]

-

Blocking Jak/STAT signalling using this compound inhibits angiogenesis in experimental arthritis. BMJ Publishing Group. [Link]

-

The mechanism of action of this compound - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. PubMed. [Link]

-

The mechanism of action of this compound – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology. [Link]

-

JAK (Janus Kinase Pathway) Inhibitor this compound - pharmacology, mechanism of action, side effects. YouTube. [Link]

-

Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. Bio-Rad. [Link]

-

Clinical perspectives of Janus Kinase Inhibitors: A review. ResearchGate. [Link]

-

Pharmacological Inhibition of JAK/STAT Signaling By this compound Prevents Experimental Organ Fibrosis: Novel Therapy for Systemic Sclerosis. ACR Meeting Abstracts. [Link]

-

Xeljanz (this compound) FDA Approval History. Drugs.com. [Link]

-

Lymphocyte modulation by this compound in patients with rheumatoid arthritis. PubMed. [Link]

-

Janus Kinase and Tyrosine Kinase Inhibitors in Dermatology. Skin Therapy Letter. [Link]

-

The mechanism of action of this compound - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. ResearchGate. [Link]

-

Clinical significance of Janus Kinase inhibitor selectivity. National Institutes of Health. [Link]

-

Xeljanz (this compound) Receives Expanded Indication, Becoming the First Oral JAK Inhibitor Approved for Ulcerative Colitis. American Journal of Managed Care. [Link]

-

Lymphocyte modulation by this compound in patients with rheumatoid arthritis. Oxford Academic. [Link]

-

U.S. FDA Approves Pfizer's XELJANZ® (this compound) for the Treatment of Active Polyarticular Course Juvenile Idiopathic Arthritis. Business Wire. [Link]

-

This compound inhibits CD4 T cell polarisation to Th1 during priming thereby leading to clinical impact in a model of experimental arthritis. Clinical and Experimental Rheumatology. [Link]

-

Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes. Springer Nature. [Link]

-

This compound. National Institutes of Health. [Link]

-

Safety of this compound, an Oral Janus Kinase Inhibitor, in Systemic Lupus Erythematosus. ClinicalTrials.gov. [Link]

-

Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells. Protocols.io. [Link]

-

Efficacy and Safety of this compound in Patients with Refractory Dermatomyositis. Johns Hopkins Myositis Center. [Link]

-

A Phase 1b/2a Trial of this compound, an Oral Janus Kinase Inhibitor, in Systemic Lupus Erythematosus. ACR Meeting Abstracts. [Link]

-

THU0067 JAK SELECTIVITY AND THE IMPACT ON CYTOKINE SIGNALING INHIBITION AT CLINICAL RHEUMATOID ARTHRITIS DOSES. Annals of the Rheumatic Diseases. [Link]

-

Clinical Trials. XELJANZ® (this compound) For RA. [Link]

-

Analysis of Phosphorylated STAT Protein Signaling in Lymphocytes Using Flow Cytometry. Agilent. [Link]

-

JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, this compound and baricitinib. PubMed. [Link]

-

Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Oxford Academic. [Link]

-

JAK1 Activity Assay. BellBrook Labs. [Link]

-

Network pharmacology of JAK inhibitors. National Institutes of Health. [Link]

Sources

- 1. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 2. amberlife.net [amberlife.net]

- 3. clinexprheumatol.org [clinexprheumatol.org]

- 4. drugs.com [drugs.com]

- 5. Xeljanz (this compound) Receives Expanded Indication, Becoming the First Oral JAK Inhibitor Approved for Ulcerative Colitis [ahdbonline.com]

- 6. U.S. FDA Approves Pfizer’s XELJANZ® (this compound) for the Treatment of Active Polyarticular Course Juvenile Idiopathic Arthritis [businesswire.com]

- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The mechanism of action of this compound - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ard.bmj.com [ard.bmj.com]

- 12. academic.oup.com [academic.oup.com]

- 13. youtube.com [youtube.com]

- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. This compound Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lymphocyte modulation by this compound in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. clinexprheumatol.org [clinexprheumatol.org]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. agilent.com [agilent.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. benchchem.com [benchchem.com]

- 25. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

Preclinical Evaluation of Tofacitinib in Rheumatoid Arthritis: An In-depth Technical Guide

Introduction: Targeting the Core of Rheumatoid Arthritis Pathogenesis

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to cartilage and bone destruction.[1][2] The underlying pathology involves a complex interplay of immune cells, including T cells, B cells, and macrophages, which produce a cascade of pro-inflammatory cytokines.[1][3] Central to the signaling of many of these cytokines is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[4][5][6] This intracellular signaling cascade acts as a critical hub for transmitting extracellular cytokine signals into the nucleus to regulate genes involved in immunity and inflammation.[7][8]

The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[9] Different cytokines utilize specific pairs of JAKs to initiate their signaling cascades.[8] In RA, cytokines such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), and various interleukins that signal through the common gamma chain (γc) receptor (IL-2, IL-7, IL-9, IL-15, and IL-21) are pivotal in driving the inflammatory process.[4][10] Their signaling is heavily dependent on the JAK-STAT pathway.[4] This central role makes the JAK family a highly attractive therapeutic target for RA.

This compound (formerly known as CP-690,550) is an oral, small molecule inhibitor of JAKs developed for the treatment of RA.[1][2] This guide provides a comprehensive technical overview of the preclinical studies that underpinned the development of this compound, focusing on its mechanism of action, and the in vitro and in vivo models used to establish its efficacy and safety profile.

Mechanism of Action: Interrupting the Cytokine Signaling Cascade

This compound functions by competitively inhibiting the ATP-binding site of Janus kinases, thereby preventing the phosphorylation and activation of STAT proteins.[11][12] This blockade of the JAK-STAT pathway effectively dampens the cellular responses to a broad range of pro-inflammatory cytokines implicated in RA.[1][2]

JAK-STAT Signaling Pathway in Rheumatoid Arthritis

The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their auto- and trans-phosphorylation, and subsequent activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they modulate the transcription of target genes.[8][12]

Caption: this compound inhibits JAK1 and JAK3, blocking STAT phosphorylation and subsequent inflammatory gene expression.

In Vitro Inhibitory Profile of this compound

The inhibitory activity of this compound against the different JAK isoforms has been quantified through various in vitro assays. These assays are crucial for determining the potency and selectivity of the compound.

Table 1: In Vitro IC50 Values of this compound for JAK Isoforms

| Target | IC50 (nM) | Reference(s) |

|---|---|---|

| JAK1 | 1.7 - 112 | [4][13][14] |

| JAK2 | 1.8 - 134 | [4][13][14] |

| JAK3 | 0.75 - 2.0 | [4][13][14] |

| TYK2 | 16 - 416 | [4] |

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.

The data indicates that this compound is a potent inhibitor of JAK1 and JAK3, with a comparatively lower potency against JAK2 and TYK2.[1][4][13] This profile is significant as JAK1 and JAK3 are crucial for the signaling of many cytokines central to RA pathogenesis.[4][5]

In Vitro Preclinical Evaluation

A battery of in vitro assays is essential to characterize the cellular effects of a JAK inhibitor before advancing to in vivo studies. These assays provide mechanistic insights and confirm target engagement in a controlled environment.

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK enzymes.

Materials:

-

Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the JAK enzyme and substrate peptide solution to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[13]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[13]

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: Cell-Based STAT Phosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context, typically using primary cells or cell lines.

Materials:

-

Cells of interest (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cell line)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Recombinant cytokine (e.g., IL-6, IL-2, IFN-γ)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate at an appropriate density.

-

If necessary, serum-starve the cells for 4-24 hours to reduce basal signaling.[4]

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.[4][15]

-

Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6 for 15-30 minutes) to activate the JAK-STAT pathway.[4][15]

-

Wash the cells twice with ice-cold PBS and lyse them with lysis buffer.[4]

-

Determine the protein concentration of each lysate using a BCA assay.

-

Perform Western blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against a phosphorylated STAT protein (e.g., anti-pSTAT3) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Strip the membrane and re-probe with antibodies against the total STAT protein and a loading control (e.g., GAPDH) to ensure equal protein loading.[4]

-

Quantify the band intensities using densitometry software and normalize the phospho-STAT signal to the total STAT signal.

-

Calculate the percentage of inhibition relative to the cytokine-stimulated vehicle control to determine the potency of this compound in a cellular context.

In Vivo Preclinical Evaluation: Modeling Rheumatoid Arthritis

Animal models are indispensable for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a drug candidate in a complex biological system. The collagen-induced arthritis (CIA) model in mice is the most widely used and accepted model for preclinical studies of RA.[16][17]

The Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model shares many immunological and pathological features with human RA, including synovitis, pannus formation, and erosion of cartilage and bone.[16][17] The model is typically induced in genetically susceptible mouse strains, such as DBA/1J, by immunization with type II collagen.[16]

Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This protocol details the induction and assessment of CIA in DBA/1J mice for evaluating the efficacy of this compound.

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine or chicken type II collagen

-

0.05 M acetic acid

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles

-

Anesthetic (e.g., ketamine/xylazine cocktail)

Procedure:

-

Preparation of Collagen Emulsion:

-

Dissolve type II collagen in 0.05 M acetic acid at a concentration of 2-4 mg/mL by stirring overnight at 4°C.[17]

-

On the day of immunization, prepare an emulsion by mixing the collagen solution with an equal volume of CFA (for the primary immunization) or IFA (for the booster).

-

-

Primary Immunization (Day 0):

-

Booster Immunization (Day 21):

-

Anesthetize the mice.

-

Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.[16]

-

-

This compound Treatment:

-

Arthritis Assessment:

-

Monitor the mice regularly for the onset and severity of arthritis.

-

Score each paw based on a scale of 0-4, where:

-

0 = No evidence of erythema and swelling

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint

-

2 = Erythema and mild swelling extending from the ankle to the tarsals

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb

-

-

The maximum score per mouse is 16.

-

Measure paw thickness using a digital caliper.[18]

-

-

Endpoint Analysis:

Efficacy of this compound in the CIA Model

Preclinical studies have consistently demonstrated the efficacy of this compound in reducing the clinical signs of arthritis in the CIA model.

Table 2: Efficacy of this compound in a Mouse Collagen-Induced Arthritis (mCIA) Model

| Treatment Group | Dose (mg/kg, oral) | Mean Arthritis Score (Day 45) | % Reduction in Paw Swelling (vs. Vehicle) | Reference |

|---|---|---|---|---|

| Vehicle | - | ~10-12 | - | [18][19] |

| This compound | 15 (twice daily) | Significantly reduced (p=0.03) | Significantly reduced (p=0.04) | [18][19] |

| this compound | Various doses | Dose-dependent reduction | Dose-dependent reduction |[20] |

Pharmacokinetics and Pharmacodynamics (PK/PD) of this compound

Understanding the PK/PD relationship is crucial for translating preclinical findings to clinical dosing regimens.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models are performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg, oral) | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Rat | 20 | ~1.0 | ~1500 | ~3.0 | 29.1 | [6] |

Note: Parameters can vary based on the specific study design and animal strain.

This compound generally exhibits rapid oral absorption and a relatively short half-life in preclinical species.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

PK/PD modeling integrates the pharmacokinetic profile of this compound with its pharmacodynamic effects (e.g., inhibition of STAT phosphorylation or reduction in arthritis scores) to establish a quantitative relationship between drug exposure and therapeutic response. This modeling is instrumental in predicting efficacious human doses.

Preclinical Safety and Toxicology

A comprehensive safety and toxicology program is conducted to identify potential adverse effects of this compound. This includes studies in rodents and non-rodents to assess acute and chronic toxicity, safety pharmacology, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.[15] The primary findings from these studies are related to the immunosuppressive effects of this compound, which are an extension of its mechanism of action.[12][15]

Conclusion: A Solid Preclinical Foundation for Clinical Success

The preclinical studies of this compound in rheumatoid arthritis provided a robust body of evidence supporting its clinical development. Through a combination of in vitro and in vivo models, the mechanism of action, efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound were thoroughly characterized. The consistent and compelling data from these studies laid a strong scientific foundation for the successful translation of this compound into an effective oral therapy for patients with rheumatoid arthritis.

References

-

Insights into the Binding Recognition and Susceptibility of this compound toward Janus Kinases. International Journal of Molecular Sciences. Available at: [Link]

-

Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Available at: [Link]

-

Treatment with this compound attenuates muscle loss through myogenin activation in the collagen-induced arthritis. Advances in Rheumatology. Available at: [Link]

-

Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. Available at: [Link]

-

Pharmacokinetic parameters of this compound after oral administration of... ResearchGate. Available at: [Link]

-

Pharmacokinetic parameters of this compound after oral administration at... ResearchGate. Available at: [Link]

-

A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc.. Available at: [Link]

-

Dose-Dependent Pharmacokinetics of this compound in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism. Pharmaceutics. Available at: [Link]

-

pos1024 this compound treatment ameliorates muscle loss in collagen-induced arthritis model. Annals of the Rheumatic Diseases. Available at: [Link]

-

Physiologically Based Pharmacokinetic Simulation of this compound in Humans Using Extrapolation from Single-Species Renal Failure Model. Journal of Personalized Medicine. Available at: [Link]

-

This compound restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome. Cellular & Molecular Immunology. Available at: [Link]

-

Treatment with this compound attenuates muscle loss through myogenin activation in the collagen-induced arthritis. PubMed. Available at: [Link]

-

Treatment of collagen induced arthritis in DBA/1 mice with L-asparaginase. Clinical and Experimental Rheumatology. Available at: [Link]

-

JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, this compound and baricitinib. Annals of the Rheumatic Diseases. Available at: [Link]

-

JAKinib IC50 values in CD4+ T-cells, monocytes and NK cells from whole blood assays. Annals of the Rheumatic Diseases. Available at: [Link]

-

Physiologically Based Pharmacokinetic Modeling of this compound: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios. MDPI. Available at: [Link]

-

Relationship between this compound PK and inhibition of JAK1/3 (IL-15),... ResearchGate. Available at: [Link]

-

Full article: this compound Inhibits STAT Phosphorylation and Matrix Metalloproteinase-3, -9 and -13 Production by C28/I2 Human Juvenile Chondrocytes. Taylor & Francis Online. Available at: [Link]

-

(PDF) this compound Inhibits STAT Phosphorylation and Matrix Metalloproteinase-3, -9 and -13 Production by C28/I2 Human Juvenile Chondrocytes. ResearchGate. Available at: [Link]

-

Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. Available at: [Link]

-

JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. The Journal of Clinical Investigation. Available at: [Link]

-

Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors this compound. Highlights in Science, Engineering and Technology. Available at: [Link]

-

JAK (Janus Kinase Pathway) Inhibitor this compound - pharmacology, mechanism of action, side effects. YouTube. Available at: [Link]

-

Serum cytokine profile in early and established rheumatoid arthritis. Terapevticheskii arkhiv. Available at: [Link]

-

JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience. Available at: [Link]

Sources

- 1. abmole.com [abmole.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, this compound and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Insights into the Binding Recognition and Susceptibility of this compound toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. chondrex.com [chondrex.com]

- 16. Treatment with this compound attenuates muscle loss through myogenin activation in the collagen-induced arthritis | springermedizin.de [springermedizin.de]

- 17. researchgate.net [researchgate.net]

- 18. This compound restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dose-Dependent Pharmacokinetics of this compound in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Physiologically Based Pharmacokinetic Simulation of this compound in Humans Using Extrapolation from Single-Species Renal Failure Model - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Addressing the Unmet Need in Autoimmune Disease

An In-Depth Technical Guide to the Discovery and Synthesis of Tofacitinib Citrate

Prepared by: Gemini, Senior Application Scientist

For decades, the therapeutic landscape for chronic inflammatory autoimmune diseases, such as rheumatoid arthritis (RA), was dominated by broad-acting immunosuppressants and, later, biologic agents targeting specific cytokines. While revolutionary, these treatments carried limitations, including parenteral administration, immunogenicity, and incomplete response rates in a significant patient population. This clinical reality fueled a search for novel, orally bioavailable small molecules that could modulate the core inflammatory signaling pathways with greater precision. This guide chronicles the journey of this compound citrate (formerly CP-690,550), a pioneering molecule that emerged from this search, from the identification of a novel therapeutic target to its complex synthesis and ultimate clinical validation as the first-in-class Janus kinase (JAK) inhibitor.

Part 1: The Rationale—Targeting the Janus Kinase (JAK) Family

The scientific groundwork for this compound was laid by the recognition of the central role of the Janus kinase (JAK) family in immune cell signaling.[1][2][3] JAKs are intracellular tyrosine kinases that are critical for transducing signals from a multitude of cytokines and growth factors involved in immunity and inflammation.[1][2]

The JAK-STAT Signaling Pathway: A Central Hub for Cytokine Action

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling mechanism for over 50 cytokines. The process is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[4] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immune cell differentiation, and proliferation.[4][5]

The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The rationale for targeting JAKs, and specifically JAK3, stemmed from a key biological insight: while JAK1 and JAK2 are widely expressed, JAK3 expression is largely restricted to hematopoietic cells.[6][7] Crucially, JAK3 pairs exclusively with the common gamma (γc) chain, a shared component of the receptors for several key interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that are vital for lymphocyte function.[6][8] Genetic evidence from individuals with inactivating mutations in JAK3, who present with severe combined immunodeficiency (SCID), confirmed that blocking JAK3 could produce potent immunosuppression.[7] This made selective inhibition of the JAK1/JAK3 pathway a highly attractive strategy for developing a targeted, oral immunomodulatory agent.[7][8]

Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.

Part 2: The Discovery of this compound (CP-690,550)

The journey to this compound began in the 1990s at Pfizer, following a crucial discussion between Dr. Paul Changelian of Pfizer and Dr. John O'Shea of the National Institutes of Health (NIH).[9] This collaboration set the stage for a drug discovery program targeting the newly identified JAK3 enzyme.[9][10]

The program initiated a high-throughput screening (HTS) campaign, testing approximately 800,000 compounds from the Pfizer corporate library against the catalytic domain of JAK3.[8][11] This effort identified a promising hit: a pyrrolo[2,3-d]pyrimidine-based molecule, CP-352,664.[12][13][14] This scaffold provided a critical starting point for an intensive medicinal chemistry effort.

The subsequent lead optimization phase was a textbook example of structure-activity relationship (SAR) development.[12][14] Synthetic chemists systematically modified the pyrrolopyrimidine core and its substituents to enhance potency, improve selectivity against other kinases, and optimize pharmacokinetic properties such as oral bioavailability and metabolic stability. This iterative process of design, synthesis, and testing led to the identification of CP-690,550, later named this compound, as the clinical candidate.[12][13][14] It was selected for its potent inhibition of JAK enzymes and favorable drug-like properties.[13]

Caption: this compound's drug discovery and development workflow.

Part 3: Synthesis—Conquering the Chiral Challenge

The chemical structure of this compound, 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, presents a significant synthetic challenge, primarily due to the stereochemistry of the 3,4-disubstituted piperidine ring.[15][16] The synthesis can be conceptually broken down into two key fragments: the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core and the chiral (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine side chain.[15]

Retrosynthetic Analysis

A common retrosynthetic approach disconnects the molecule at the C-N bond formed between the pyrimidine ring and the piperidine nitrogen, and at the amide bond of the cyanoacetamide group. This highlights the importance of an efficient nucleophilic aromatic substitution (SNAr) reaction and a robust method for introducing the chiral piperidine fragment.

Caption: Retrosynthetic analysis of this compound.

Evolution of the Synthetic Route

Early synthetic strategies often involved the creation of a racemic piperidine intermediate, which then required a classical resolution step, an inefficient process that discards at least half of the material.[15][17] Subsequent process development focused on creating more atom-economical and scalable asymmetric syntheses.

Several innovative routes have been developed.[18][19] One improved process starts from commercially available 3-amino-4-methylpyridine.[18] The synthesis involves N-acylation, quaternization of the pyridine ring with a benzyl group, and subsequent reduction to form the piperidine ring. The critical chirality is then introduced via diastereomeric salt resolution using a chiral acid like di-p-toluoyl-D-tartaric acid.[18][20] This provides the desired (3R,4R) enantiomer with high purity.

Experimental Protocol: Key SNAr Coupling and Final Acylation

The following protocol is a representative example of the final steps in this compound synthesis, adapted from principles described in the literature.[15][20]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

To a stirred solution of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.0 eq) in a suitable polar aprotic solvent (e.g., n-butanol or water) is added 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq).[20]

-

An inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq), is added to act as a hydrogen chloride scavenger.

-

The reaction mixture is heated to reflux (e.g., 90-110 °C) and stirred for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.[20]

-

Upon completion, the mixture is cooled, and the product, N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is isolated through extraction and crystallization.

Step 2: Debenzylation

-

The N-benzyl protected intermediate (1.0 eq) is dissolved in a suitable solvent like methanol.

-

A palladium-on-carbon catalyst (Pd/C, 10 mol%) is added.

-

The mixture is subjected to hydrogenation (H₂ gas, typically 50-60 psi) at room temperature until the reaction is complete.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the debenzylated piperidine intermediate.

Step 3: Cyanoacetylation

-

The resulting secondary amine is dissolved in a solvent such as dichloromethane (DCM).

-

A non-nucleophilic base like triethylamine (TEA, 1.5 eq) is added.

-

The solution is cooled in an ice bath, and an activated cyanoacetic acid derivative, such as ethyl cyanoacetate or cyanoacetyl chloride (1.2 eq), is added dropwise.

-

The reaction is stirred at room temperature until completion.

-

The crude product is purified via column chromatography or recrystallization to yield this compound free base.

Step 4: Salt Formation

-

The purified this compound base is dissolved in a mixture of n-butanol and water.[20]

-

A solution of citric acid monohydrate (1.0 eq) in water is added.[20]

-

The mixture is heated to achieve a clear solution (e.g., 80 °C) and then slowly cooled to room temperature, followed by further cooling to ~5 °C to induce crystallization.[20]

-

The resulting solid is collected by filtration, washed, and dried to afford this compound citrate as a white crystalline solid.[20]

Part 4: Pharmacological and Clinical Validation

The efficacy of this compound was established through a rigorous program of preclinical and clinical testing, validating the hypothesis that JAK inhibition is a viable therapeutic strategy.

In Vitro and In Vivo Preclinical Assessment

In vitro kinase assays were essential for characterizing the potency and selectivity of this compound. These experiments determined the half-maximal inhibitory concentration (IC₅₀) against the different JAK family members.

| JAK Combination | IC₅₀ (nM) |

| JAK1/JAK3 | 56 |

| JAK1/JAK2 | 406 |

| JAK2/JAK2 | 1377 |

| Table 1: In vitro inhibitory activity of this compound against various JAK combinations.[5] |

While initially pursued as a JAK3-selective inhibitor, these data revealed that this compound potently inhibits both JAK1 and JAK3, with less activity against JAK2.[5][21] Cellular assays, such as those measuring IL-2-induced T-cell proliferation, confirmed that the enzymatic inhibition translated into functional immunomodulation.[13]

In vivo efficacy was demonstrated in animal models of autoimmune disease. In rodent models of collagen-induced arthritis, this compound significantly reduced inflammation and joint damage.[22] It also proved highly effective in preventing organ rejection in primate transplantation models, where it outperformed the standard of care at the time.[6][9] These studies showed that this compound treatment reduced levels of pro-inflammatory cytokines like IL-6 and suppressed the proliferation of pathogenic T-cells.[23]

Clinical Trial Program

The clinical development of this compound for rheumatoid arthritis involved a comprehensive series of Phase II and Phase III trials, collectively known as the ORAL (Oral Rheumatoid Arthritis) program.[24] These studies evaluated this compound as both a monotherapy and in combination with methotrexate in patients who had an inadequate response to conventional DMARDs or TNF inhibitors.[24][25]

The trials consistently demonstrated that this compound rapidly and significantly improved the signs and symptoms of RA.[21] Key endpoints included the American College of Rheumatology (ACR) response criteria (ACR20, 50, and 70) and the Disease Activity Score (DAS28).

| Trial | Patient Population | This compound 5 mg BID ACR20 Response | Placebo ACR20 Response |

| ORAL Solo | DMARD-IR (Monotherapy) | 59.8% | 26.7% |

| ORAL Standard | MTX-IR (with MTX) | 51.5% | 25.3% |

| ORAL Step | TNF inhibitor-IR (with MTX) | 41.7% | 24.4% |

| Table 2: Summary of ACR20 response rates at 3 months in key Phase III this compound trials.[24][25] |

The clinical program also characterized the safety profile. Common adverse events included infections (particularly of the upper respiratory tract), headache, and diarrhea.[24] Laboratory monitoring revealed dose-dependent increases in LDL and HDL cholesterol and decreases in neutrophil counts, requiring baseline and periodic monitoring in clinical practice.[25][26]

Conclusion

The development of this compound citrate represents a landmark achievement in medicinal chemistry and pharmacology. It validated the JAK-STAT pathway as a druggable target for autoimmune diseases and delivered the first oral, small-molecule therapy in a field dominated by injectable biologics. The journey from a rational biological hypothesis through high-throughput screening, intricate synthetic chemistry, and extensive clinical validation provides a powerful case study in modern drug discovery. This compound not only established a new class of therapy for patients but also paved the way for the development of a new generation of more selective JAK inhibitors, further refining the treatment of immune-mediated inflammatory diseases.

References

-

Clark, J. D., Flanagan, M. E., & Telliez, J. B. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of Medicinal Chemistry, 57(15), 5023–5038. [Link][1][2]

-

Efficient method for the preparation of this compound citrate. (2016). Google Patents. [20]

-

An Efficient and Alternative Method for Synthesis of this compound. (2016). Der Pharma Chemica. [Link][17]

-

Patil, Y. S., Bonde, N. L., Kekan, A. S., Sathe, D. G., & Das, A. (2018). An Improved and Efficient Process for the Preparation of this compound Citrate. Organic Process Research & Development, 22(5), 626–633. [Link][27]

-

Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). This compound Synthesis – An Asymmetric Challenge. European Journal of Organic Chemistry, 2018(37), 5136–5146. [Link][15]

-

Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (2021). Journal of Medicinal Chemistry. [Link][28]

-

Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. (2014). Journal of Medicinal Chemistry. [Link][2]

-

Clark, J. D., Flanagan, M. E., & Telliez, J. B. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of Medicinal Chemistry, 57(15), 5023-5038. [Link][3]

-

Yamaoka, K., & Tanaka, Y. (2014). The possible mode of action of this compound, a JAK inhibitor. Modern Rheumatology, 24(3), 129–133. [Link][29][30]

-

This compound (Mechanism of Action). (2021). PT Master Guide. [Link][5]

-

Boyle, D. L., Soma, K., Hodge, J., et al. (2015). The JAK inhibitor this compound suppresses synovial JAK1-STAT signalling in rheumatoid arthritis. Annals of the Rheumatic Diseases, 74(6), 1311–1316. [Link][31]

-

The mechanism of action of Janus kinase (JAK) inhibitors: this compound, baricitinib, upadacitinib, and filgotinib. (2021). ResearchGate. [Link][4]

-

This compound (Xeljanz): The First-in-Class JAK Inhibitor for the Treatment of Rheumatoid Arthritis. (2014). ResearchGate. [Link][12]

-

Karet, D. (2012, May 10). A Brief History of this compound. Forbes. [Link][9]

-

An Improved and Efficient Process for the Preparation of this compound Citrate. (2018). ResearchGate. [Link][27][32]

-

Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors this compound. (2021). Semantic Scholar. [Link][18]

-

Changelian, P. S., Moshinsky, D., Kuhn, C. F., et al. (2008). CP-690,550, a JAK3 Inhibitor as an Immunosuppressant for the Treatment of Rheumatoid Arthritis, Transplant Rejection, Psoriasis and Other Immune-Mediated Disorders. IDrugs, 11(2), 114-25. [Link][6]

-

Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors this compound. (2021). Proceedings of the 2021 International Conference on Materials, Machinery, Electronics and Information Engineering (MMEIE 2021). [Link][18][19]

-

Flanagan, M. E., Blumenkopf, T. A., Brissette, W. H., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link][12][13][14]

-

The recent years' timeline of JAK inhibitors development. (2023). ResearchGate. [Link][33]

-

The JAK inhibitor this compound for active rheumatoid arthritis: results from Phase III trials. (2013). Open Access Rheumatology: Research and Reviews. [Link][24]

-

Sometimes Small Is Beautiful: Discovery of the Janus Kinases (JAK) and Signal Transducer and Activator of Transcription (STAT) Pathways and the Initial Development of JAK Inhibitors for IBD Treatment. (2022). Digestive Diseases and Sciences. [Link][8]

-

Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. Annals of the Rheumatic Diseases, 71(Suppl 2), i70–i74. [Link][23]

-

This compound Synthesis – An Asymmetric Challenge. (n.d.). CSU Library OneSearch. [Link][16]

-

This compound effects on the in vivo model of experimental arthritis. (n.d.). ResearchGate. [Link][22]

-

Phase III trial results for this compound bring new oral DMARD therapy a step closer for patients with rheumatoid arthritis. (2012). Nature Reviews Rheumatology. [Link][25]

-

Hodge, J. A., Kawabata, T. T., Krishnaswami, S., et al. (2016). The mechanism of action of this compound - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical & Experimental Rheumatology, 34(2), 318–328. [Link][21]

-

Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. (2010). ResearchGate. [Link][11]

-

Winthrop, K. L. (2017). The emerging landscape of JAK inhibitors in rheumatic disease. Annals of the Rheumatic Diseases, 76(Suppl 2), ii91–ii98. [Link][7]

-

This compound. (2023). In StatPearls. StatPearls Publishing. [Link][26]

Sources

- 1. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ptmasterguide.com [ptmasterguide.com]

- 6. CP-690550, a JAK3 inhibitor as an immunosuppressant for the treatment of rheumatoid arthritis, transplant rejection, psoriasis and other immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. After 25 years of drug development, do we know JAK? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sometimes Small Is Beautiful: Discovery of the Janus Kinases (JAK) and Signal Transducer and Activator of Transcription (STAT) Pathways and the Initial Development of JAK Inhibitors for IBD Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. forbes.com [forbes.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. research.unl.pt [research.unl.pt]

- 16. pascal-csu.primo.exlibrisgroup.com [pascal-csu.primo.exlibrisgroup.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. EP3078665A1 - Efficient method for the preparation of this compound citrate - Google Patents [patents.google.com]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. openaccessjournals.com [openaccessjournals.com]

- 25. Clinical trials: Phase III trial results for this compound bring new oral DMARD therapy a step closer for patients with rheumatoid arthritis - ProQuest [proquest.com]

- 26. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. The possible mode of action of this compound, a JAK inhibitor [jstage.jst.go.jp]

- 30. scispace.com [scispace.com]

- 31. ard.bmj.com [ard.bmj.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

Tofacitinib's Role in Modulating Immune Cell Function: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib is a potent, orally administered small molecule inhibitor of the Janus kinase (JAK) family, which has redefined the treatment landscape for several immune-mediated inflammatory diseases. By primarily targeting JAK1 and JAK3, this compound effectively disrupts the signaling pathways of a broad array of cytokines, growth factors, and hormones integral to immune cell development, activation, and function.[1][2][3] This guide provides a detailed examination of the molecular mechanisms through which this compound exerts its immunomodulatory effects across key immune cell lineages, including T cells, B cells, Natural Killer (NK) cells, and dendritic cells. Furthermore, it offers field-proven, step-by-step experimental protocols for researchers to accurately assess the functional consequences of JAK inhibition in vitro. This document is intended to serve as a comprehensive technical resource, bridging core mechanistic principles with practical laboratory application for professionals in immunology research and drug development.

The Central Role of the JAK-STAT Pathway in Immunity

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a cornerstone of intracellular signaling, translating extracellular cytokine cues into transcriptional responses.[4] The pathway is essential for orchestrating both innate and adaptive immunity. The process is initiated when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs.[3][4] There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][3] Activated JAKs phosphorylate the receptor, creating docking sites for STAT proteins.[4] Recruited STATs are then phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the expression of target genes involved in inflammation, proliferation, and immune cell differentiation.[3] Given that numerous pro-inflammatory cytokines—including key interleukins (IL-2, IL-6, IL-15, IL-21) and interferons (IFNs)—rely on this pathway, targeting JAKs presents a powerful strategy for broad-spectrum immunomodulation.[5][6]

This compound's Core Mechanism of Action

This compound functions as an ATP-competitive, reversible inhibitor of JAK enzymes.[6] It exhibits a preferential inhibition profile for JAK1 and JAK3, with a lesser effect on JAK2.[1][3][7] This selectivity is crucial to its mechanism. The pairing of JAK1 and JAK3 is exclusively used by receptors that share the common gamma chain (γc), a component of the receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][6] These cytokines are fundamental for the development, proliferation, and activation of lymphocytes.[2] By blocking JAK1 and/or JAK3, this compound prevents the phosphorylation and subsequent activation of STAT proteins, thereby interrupting the downstream signaling cascade.[3] This blockade effectively dampens the cellular response to multiple key cytokines simultaneously, representing a shift from the single-cytokine targeting of many biologic therapies.[5][6]

Modulation of Specific Immune Cell Functions

This compound's interference with the JAK-STAT pathway results in profound and distinct effects on various immune cell populations.

T Lymphocytes

T cells are a primary target of this compound. The drug impairs multiple aspects of T cell biology:

-

Activation and Proliferation: By blocking IL-2 signaling, a critical cytokine for T cell proliferation, this compound significantly impairs the expansion of T cells following antigen engagement.[8][9] In vitro studies show that this compound reduces the expression of activation markers like CD25 and CD69 and inhibits proliferation in a dose-dependent manner.[9][10]

-

Th1 and Th17 Differentiation: this compound inhibits the polarization of naive CD4+ T cells towards the pro-inflammatory Th1 phenotype by blocking IFN-γ and IL-2 signaling.[11][12] It also suppresses the production of IL-17 and IFN-γ by CD4+ T cells.[13][14] This is critical, as Th1 and Th17 cells are key drivers of pathology in many autoimmune diseases.

-

Effector Function: this compound has been shown to reduce the production of key effector cytokines such as IFN-γ and IL-17 from already differentiated T cells.[13] This suggests the drug can dampen ongoing inflammatory responses mediated by antigen-experienced cells.

B Lymphocytes

This compound directly impacts human B cell function, independent of its effects on T cells:

-

Impaired Naive B Cell Differentiation: The drug strongly impairs the in vitro development of naive B cells into antibody-secreting plasmablasts.[15][16][17] This is accompanied by a reduction in the expression of key transcription factors required for plasma cell differentiation, such as Blimp-1 and IRF-4.[15][16]

-

Reduced Immunoglobulin Secretion: Consequently, this compound leads to decreased immunoglobulin secretion from stimulated naive B cells.[15][16][18] The effect is less pronounced on total peripheral B cells, which include memory populations, suggesting a primary impact on the ability to respond to new antigens.[15][16] This has clinical implications, such as the recommendation to vaccinate prior to starting this compound therapy.[15][17]

-

Cytokine Production: this compound can reduce the production of both pro- and anti-inflammatory cytokines by B cells, such as IL-6 and IL-10, under various stimulation conditions.[14][19]

Natural Killer (NK) Cells

NK cell function is highly dependent on JAK-STAT signaling, particularly through IL-15, which uses JAK1/JAK3.

-

Suppressed Activation and Cytotoxicity: this compound effectively suppresses IL-15-induced NK cell activation, as measured by STAT phosphorylation.[20][21] This leads to a significant reduction in the cytotoxic ability of NK cells to kill target cells.[20][21][22]

-

Reduced Cytokine Secretion: The drug also decreases the expression and secretion of pro-inflammatory cytokines by NK cells, including IFN-γ and TNF-α.[21]

-

In Vivo Effects: In animal models, this compound administration leads to a dose-dependent suppression of peripheral NK cell levels.[20][21][23]

Dendritic Cells (DCs) and Myeloid Lineage

The effect of this compound on DCs, the primary antigen-presenting cells, is more complex and appears context-dependent.

-

Inhibition of Maturation and T Cell Stimulation: Some studies show that this compound can reduce the T cell stimulatory capacity of human monocyte-derived DCs.[24] This is achieved by decreasing the expression of co-stimulatory molecules like CD80 and CD86 and suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6, partly through inhibition of a type I IFN feedback loop.[13][24]

-

Altered Differentiation: Other research suggests this compound impairs the differentiation of monocytes into immature DCs.[25][26] However, some reports indicate that it may simultaneously favor the development of a pro-inflammatory M1-like macrophage phenotype while inhibiting the polarization towards regulatory M2 macrophages.[25]

Summary of Effects on Immune Cells

| Immune Cell Type | Key Cytokine Pathways Blocked | Primary Functional Consequences | References |

| CD4+ T Cells | IL-2, IL-6, IL-7, IL-15, IL-21, IFN-γ | Reduced activation, proliferation, and differentiation into Th1/Th17 subsets. Decreased IFN-γ & IL-17 production. | [8][11][13][14] |

| CD8+ T Cells | IL-2, IL-15, IFN-γ | Impaired proliferation and effector function. | [8][12] |

| B Cells (Naive) | IL-4, IL-21 | Strongly impaired differentiation into plasmablasts; reduced immunoglobulin secretion. | [15][16][17][18] |

| NK Cells | IL-2, IL-15 | Suppressed activation, cytotoxicity, and proliferation. Reduced IFN-γ & TNF-α production. | [20][21][27] |

| Dendritic Cells | IFN-I, IL-6, GM-CSF | Reduced expression of co-stimulatory molecules (CD80/86); decreased T cell stimulatory capacity; impaired differentiation. | [24][25][26] |

| Monocytes | IL-6, IFN-γ | Reduced STAT1 and STAT3 phosphorylation; decreased production of chemokines like CXCL10. | [5][7] |

Experimental Methodologies and Protocols

To validate and quantify the immunomodulatory effects of this compound, specific and robust assays are required. The following protocols provide a framework for assessing its impact on key cellular functions.

Protocol 1: Phospho-flow Cytometry for JAK-STAT Signaling

Principle: This assay directly measures the primary mechanism of action of this compound by quantifying the phosphorylation state of STAT proteins within specific immune cell subsets following cytokine stimulation. Phospho-specific antibodies are used in conjunction with cell surface markers to analyze signaling at a single-cell level.[28] Rapid fixation is critical to preserve the transient phosphorylation events.[28] Methanol-based permeabilization is required to allow antibodies access to intracellular STAT epitopes.[29][30]

Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Pre-treatment: Resuspend PBMCs at 1x10^6 cells/mL in RPMI-1640 media. Pre-incubate cells with varying concentrations of this compound (e.g., 0-1000 nM) or a vehicle control (DMSO) for 1 hour at 37°C.

-

Cytokine Stimulation: Add a specific cytokine to induce STAT phosphorylation (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3, IFN-α for pSTAT1) and incubate for a short period (typically 15-30 minutes) at 37°C.[31]

-

Fixation: Immediately stop the stimulation by adding pre-warmed paraformaldehyde (PFA) to a final concentration of 1.6% and incubate for 10-15 minutes at room temperature. This step is critical to cross-link proteins and lock phosphorylation states.[30]

-

Permeabilization: Pellet the cells and resuspend in ice-cold 90% methanol. Incubate on ice for 30 minutes. This permeabilizes the cells and exposes the phospho-epitopes.[30]

-

Staining: Wash the cells to remove methanol. Stain with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD19) and an intracellular phospho-specific STAT antibody (e.g., anti-pSTAT5 Alexa Fluor 647) for 1 hour at room temperature.

-

Data Acquisition & Analysis: Acquire samples on a flow cytometer. Gate on specific cell populations (e.g., CD3+CD4+ T cells).[29] Compare the Median Fluorescence Intensity (MFI) of the phospho-STAT signal in this compound-treated samples to the vehicle control to quantify the percent inhibition.

Protocol 2: T Cell Proliferation Assay using CFSE

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a cell-permeable dye that covalently binds to intracellular proteins. Upon cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each generation.[32][33] This allows for the tracking of cell proliferation via flow cytometry.

Methodology:

-

Cell Labeling: Resuspend isolated PBMCs or purified T cells at 10x10^6 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quenching: Quench the staining reaction by adding 5 volumes of ice-cold culture media containing 10% FBS.

-

Culture Setup: Plate the CFSE-labeled cells in a 96-well plate. Add T cell stimuli (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA)) and varying concentrations of this compound or vehicle control.

-

Incubation: Culture the cells for 3-5 days at 37°C, 5% CO2.

-

Analysis: Harvest cells and stain with surface marker antibodies (e.g., CD4, CD8) if desired. Analyze by flow cytometry. Proliferating cells will appear as a series of peaks with successively halved fluorescence intensity on a CFSE histogram. Quantify the percentage of divided cells or calculate a proliferation index.[32][34]

Conclusion and Future Perspectives

This compound exerts a powerful and broad immunomodulatory effect by strategically inhibiting the JAK1 and JAK3 kinases, thereby disrupting signaling for a host of cytokines essential for the function of T cells, B cells, and NK cells. Its ability to impair lymphocyte activation, proliferation, and differentiation underpins its clinical efficacy in autoimmune diseases.[35][36] The effects on myeloid cells, particularly dendritic cells, are more nuanced and warrant further investigation to fully understand their contribution to the drug's overall mechanism of action.